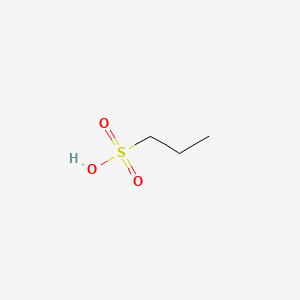
1-Propanesulfonic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Propanesulfonic acid involves several steps, starting with the reaction of epichlorohydrin with sodium bisulfite to produce 1-propanesulfonic acid, 3-chloro-2-hydroxy sodium salt. This intermediate then undergoes a ring-closing reaction in an alkaline solution to yield Oxiranemethanesulfonic acid sodium salt, which contains both epoxy and hydrophilic sulfonate groups (Chen Zheng-guo, 2005).
Molecular Structure Analysis
The molecular structure of 1-Propanesulfonic acid includes a sulfonic acid group attached to a propane chain, which is essential for its reactivity and solubility in water. The presence of the sulfonate group allows it to participate in various chemical reactions, contributing to its wide range of applications.
Chemical Reactions and Properties
1-Propanesulfonic acid can undergo various chemical reactions, including esterification and polymerization, due to its functional groups. For instance, propylsulfonic acid-functionalized mesoporous silica has been synthesized through the in situ oxidation of mercaptopropyl groups, showcasing the material's utility in catalysis due to the accessible sulfonic acid centers (Xueguang Wang, S. Cheng, J. Chan, 2007).
Wissenschaftliche Forschungsanwendungen
Catalyst Preparation
- Scientific Field : Heterogeneous Catalysis .
- Application Summary : 1-Propanesulfonic acid, specifically 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), is used in the preparation of a vanadium-containing catalyst . This catalyst is of particular importance in cascade processes, including the one-pot transformation of glycerol to acrylic acid .
- Methods of Application : The state of vanadium species loaded on mesoporous ordered silica of SBA-15 type was investigated before and after treatment with TPS . Two vanadium sources, i.e., ammonium metavanadate and vanadium (IV) oxide sulfate, were applied to generate redox sites on SBA-15 .
- Results or Outcomes : The treatment of vanadium containing SBA-15 with TPS was found to lead to the oxidation of V 4+ to V 5+ and the partial removal of vanadium species, leading to a decrease in the number of penta-coordinated vanadium species .
Energy Storage Devices
- Scientific Field : Energy Storage .
- Application Summary : 1-Propanesulfonic acid, specifically poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PANI-PAAMPSA), is used in the creation of high-efficiency flexible and foldable paper-based supercapacitors . These supercapacitors exhibit excellent electrochemical energy storage capability .
- Methods of Application : Common printing paper is converted to an electrode for the supercapacitor using water-dispersible conductive polymer, PANI-PAAMPSA, and poly(vinyl alcohol) (PVA) as the conducting agent and polymer matrix, respectively . PANI-PAAMPSA is used to convert insulating paper to conductive substrate while PVA provides ion channels for electrolyte as well as mechanical durability for paper substrate .
- Results or Outcomes : The maximum mass and area specific capacitances of the paper-based supercapacitors reached up to 41 F g-1 and 45 mF cm-2 at 20 mV s-1, respectively . The specific capacitance of the paper-based supercapacitors changed up to 16% compared to the initial value as they were bent progressively from 0° to 100° .
Fuel Cell Technology
- Scientific Field : Energy Storage .
- Application Summary : 1-Propanesulfonic acid, specifically 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), is used in the creation of a polymer electrolyte membrane for fuel cells . This membrane exhibits enhanced conductivity at low temperatures .
- Methods of Application : An aromatic polymer (poly (1,4-phenylene ether-ether-sulfone); SPEES) is interconnected/cross-linked with AMPS to enhance the conductivity and make it flexible with the aliphatic chain of AMPS . The membrane structure is characterized by 1H NMR and FT-IR .
- Results or Outcomes : The prepared membranes improved proton conductivity up to 0.125 Scm−1, which is much higher than that of Nafion N115 which is 0.059 Scm−1 . Therefore, the SPEES-AM membranes are adequate for fuel cell operation at 50 °C with reduced relative humidity (RH) .
Hydrogel Formation
- Scientific Field : Material Science .
- Application Summary : 1-Propanesulfonic acid, specifically 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA), is used in the formation of hydrogels . These hydrogels are of interest due to their water absorbency .
- Methods of Application : AMPSA is cross-linked with other monomers such as acrylic acid or acrylamide to form the hydrogel .
- Results or Outcomes : The resulting hydrogels show better water absorbency compared to pure hydrogels .
Polymerization Catalyst
- Scientific Field : Polymer Chemistry .
- Application Summary : 1-Propanesulfonic acid, specifically 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), is used in the preparation of a vanadium-containing catalyst . This catalyst is of particular importance in the polymerization of certain monomers .
- Methods of Application : The state of vanadium species loaded on mesoporous ordered silica of SBA-15 type was investigated before and after treatment with TPS . Two vanadium sources, i.e., ammonium metavanadate and vanadium (IV) oxide sulfate, were applied to generate redox sites on SBA-15 .
- Results or Outcomes : The treatment of vanadium containing SBA-15 with TPS was found to lead to the oxidation of V 4+ to V 5+ and the partial removal of vanadium species, leading to a decrease in the number of penta-coordinated vanadium species .
Hydrogel Formation
- Scientific Field : Material Science .
- Application Summary : 1-Propanesulfonic acid, specifically 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA), is used in the formation of hydrogels . These hydrogels are of interest due to their water absorbency .
- Methods of Application : AMPSA is cross-linked with other monomers such as acrylic acid or acrylamide to form the hydrogel .
- Results or Outcomes : The resulting hydrogels show better water absorbency compared to pure hydrogels .
Safety And Hazards
1-Propanesulfonic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures include wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFHTAICRTXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051231 | |
| Record name | 1-Propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanesulfonic acid | |
CAS RN |
5284-66-2, 28553-80-2 | |
| Record name | 1-Propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5284-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylsulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1222294.png)
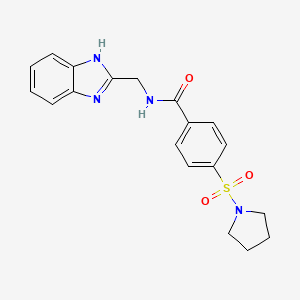
![5-[(2-hydroxy-5-methylphenyl)-oxomethyl]-N,1-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-3-pyridinecarboxamide](/img/structure/B1222297.png)
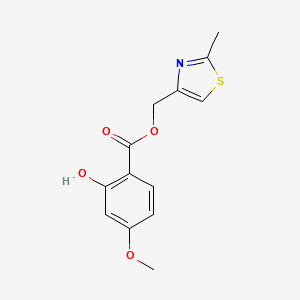
![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)
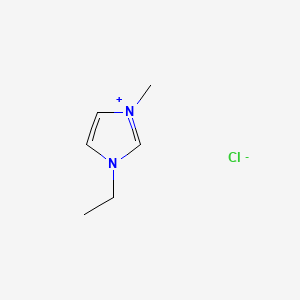
![N'-[(4-chlorophenyl)-oxomethyl]-2-methyl-4-thiazolecarbohydrazide](/img/structure/B1222304.png)
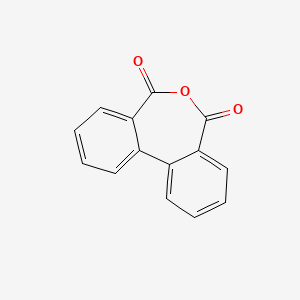
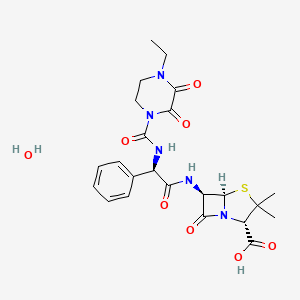
![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)
![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)
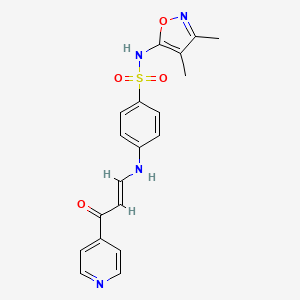
![(E)-3-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1222315.png)